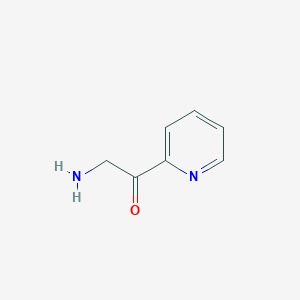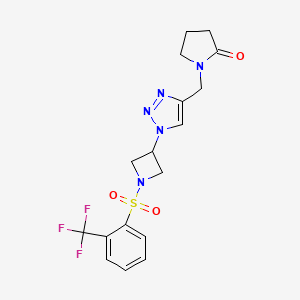![molecular formula C17H16N4O6S3 B2879292 methyl 3-((2-(5-methylisoxazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1396784-09-0](/img/structure/B2879292.png)
methyl 3-((2-(5-methylisoxazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a methylisoxazole, a thiophene, a sulfonyl group, and a carboxylate ester . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple heterocycles (rings containing atoms other than carbon, such as nitrogen or sulfur) could result in a complex three-dimensional structure. Unfortunately, without specific data or a crystallographic study, it’s not possible to provide a detailed analysis of the molecular structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the carboxylate ester could potentially undergo hydrolysis, while the sulfonyl group might participate in substitution reactions. The heterocyclic rings could also engage in various reactions depending on their substitution patterns and the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, while its melting and boiling points would be influenced by the strength of the intermolecular forces. Unfortunately, without specific experimental data, it’s not possible to provide a detailed analysis of these properties .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Researchers have developed methods for the synthesis of compounds with significant biological activities using both conventional and modern techniques. For example, the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which possess valuable biological activities, has been reported. These compounds were prepared from precursors such as 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide using microwave-assisted reaction conditions, providing higher yields in shorter times compared to conventional methods (Youssef et al., 2012).
Biological Activities and Applications
The exploration of novel molecules as potential anti-inflammatory agents led to the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, based on the reported anti-inflammatory activity of structurally related molecules (Moloney, 2001). Additionally, the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylenes to produce heterocycles like 4-hydroxy and 4-mercaptopyrimidine derivatives highlights the potential for creating compounds with various biological implications (Shibuya, 1984).
Antiproliferative and Anticancer Properties
Notably, the antiproliferative activities of synthesized compounds have been investigated, revealing significant activities against cancer cell lines. For instance, 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile derivatives demonstrated the ability to disrupt the cell cycle and induce apoptosis in a time-dependent manner, indicating potential applications in cancer therapy (Sarhan et al., 2010).
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising activity in preliminary tests, it could be further developed and optimized. Alternatively, if it has interesting chemical properties, it could be studied as a model compound in fundamental research .
Propiedades
IUPAC Name |
methyl 3-[[2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]sulfonyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6S3/c1-9-7-11(20-27-9)15(22)19-17-18-10-3-5-21(8-12(10)29-17)30(24,25)13-4-6-28-14(13)16(23)26-2/h4,6-7H,3,5,8H2,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXZKNZBULBPRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)C4=C(SC=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-Fluorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879209.png)
![Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2879210.png)

![N-((6-isopropoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2879212.png)

![ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate](/img/structure/B2879217.png)
![5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester](/img/structure/B2879219.png)



![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone](/img/structure/B2879224.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 1-benzofuran-2-carboxylate](/img/structure/B2879227.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2879228.png)

